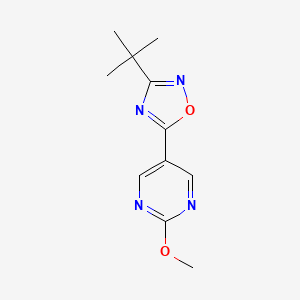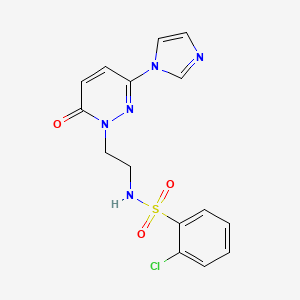![molecular formula C12H18N6O2 B2578707 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione CAS No. 847239-76-3](/img/structure/B2578707.png)
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA) and energy molecules (ATP and GTP). The presence of a piperazine ring and a purine ring suggests that this compound might have biological activity, possibly as a pharmaceutical .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the piperazine ring. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring, which is a two-ring system containing four nitrogen atoms and two carbonyl groups. Attached to this purine ring would be a methyl group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific atoms present would all influence properties such as solubility, melting point, and reactivity .科学的研究の応用
Understanding Metabolic Pathways
Research on methylated purines, such as those found in urinary stones, highlights the significance of studying these compounds to understand metabolic pathways and disorders related to purine metabolism. Studies have shown that methylated purines appear as admixtures in uric acid stones, indicating their role in pathological processes like urolithiasis and potentially guiding therapeutic strategies (Safranow & Machoy, 2005).
Drug Development and Evaluation
Compounds similar to 3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione have been evaluated for their pharmacological properties, including as bronchodilators and antiallergic agents. For instance, a study on (dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione showed its efficacy as a bronchodilator in preventing exercise-induced reduction in FEV1, indicating potential applications in treating respiratory conditions (Cho et al., 1981).
Understanding Disease Mechanisms
Methylated purines also contribute to our understanding of disease mechanisms, as shown in research on their presence in leukemia patients. The study on urinary purines in leukemia highlighted the potential for increased methylation of purines in patients, suggesting a role in the disease's pathology and offering insights into diagnostic markers or therapeutic targets (Park, Holland, & Jenkins, 1962).
Neuroprotection and Disease Prevention
Research into the neuroprotective effects of caffeine and related compounds underscores the potential of methylated purines in preventing neurological diseases. For example, studies on caffeine and A2A adenosine receptor inactivation in models of Parkinson's disease suggest that such compounds could reduce the risk or mitigate the effects of neurodegenerative diseases (Chen et al., 2001).
Antiviral Therapies
Methylated purines have been explored for their antiviral properties, particularly against HIV. Research on 2',3'-dideoxyinosine (ddI), a purine analogue, has shown promise in treating patients with AIDS or AIDS-related complex, indicating the potential of similar compounds in antiviral therapy (Yarchoan et al., 1989).
作用機序
特性
IUPAC Name |
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O2/c1-16-3-5-18(6-4-16)7-8-13-9-10(14-8)17(2)12(20)15-11(9)19/h3-7H2,1-2H3,(H,13,14)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBHSOKEZKTOCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2578624.png)
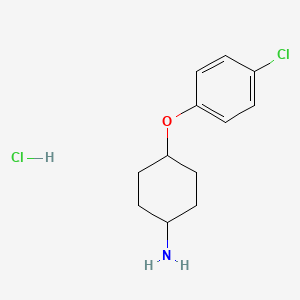
![Carbanide;cyclopentene;diphenyl-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]phosphane;iron(2+)](/img/no-structure.png)
![2-(benzylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2578628.png)
![2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2578629.png)

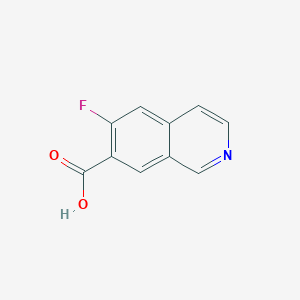

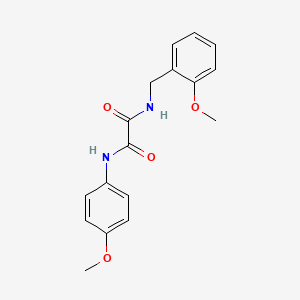
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2578643.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-imidazol-4-ylsulfonyl)-1,4-diazepane](/img/structure/B2578645.png)
